5,7-Dihydroxy-3',4',5'-trimethoxyflavone
5,7-Dihydroxy-3',4',5'-trimethoxyflavone
5,7-Dihydroxy-3',4',5'-trimethoxyflavone analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Tricetin 3', 4', 5'-trimethyl ether, also known as 5, 7-dihydroxy-3', 4', 5'-trimethoxyflavon or dimethyl benzoylphosphonate, belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, tricetin 3', 4', 5'-trimethyl ether is considered to be a flavonoid lipid molecule. Tricetin 3', 4', 5'-trimethyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tricetin 3', 4', 5'-trimethyl ether is primarily located in the membrane (predicted from logP). Tricetin 3', 4', 5'-trimethyl ether can be biosynthesized from tricetin. Outside of the human body, tricetin 3', 4', 5'-trimethyl ether can be found in barley and cereals and cereal products. This makes tricetin 3', 4', 5'-trimethyl ether a potential biomarker for the consumption of these food products.
3',4',5'-O-trimethyltricetin is a trimethoxyflavone that is the 3',4',5'-tri-O-methyl ether of tricetin. It is a trimethoxyflavone, a dihydroxyflavone and a 3',5'-dimethoxyflavone. It derives from a tricetin. It is a conjugate acid of a 3',4',5'-O-trimethyltricetin(1-).
Tricetin 3', 4', 5'-trimethyl ether, also known as 5, 7-dihydroxy-3', 4', 5'-trimethoxyflavon or dimethyl benzoylphosphonate, belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, tricetin 3', 4', 5'-trimethyl ether is considered to be a flavonoid lipid molecule. Tricetin 3', 4', 5'-trimethyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tricetin 3', 4', 5'-trimethyl ether is primarily located in the membrane (predicted from logP). Tricetin 3', 4', 5'-trimethyl ether can be biosynthesized from tricetin. Outside of the human body, tricetin 3', 4', 5'-trimethyl ether can be found in barley and cereals and cereal products. This makes tricetin 3', 4', 5'-trimethyl ether a potential biomarker for the consumption of these food products.
3',4',5'-O-trimethyltricetin is a trimethoxyflavone that is the 3',4',5'-tri-O-methyl ether of tricetin. It is a trimethoxyflavone, a dihydroxyflavone and a 3',5'-dimethoxyflavone. It derives from a tricetin. It is a conjugate acid of a 3',4',5'-O-trimethyltricetin(1-).
Brand Name:
Vulcanchem
CAS No.:
18103-42-9
VCID:
VC21347948
InChI:
InChI=1S/C18H16O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-8,19-20H,1-3H3
SMILES:
COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O
Molecular Formula:
C18H16O7
Molecular Weight:
344.3 g/mol
5,7-Dihydroxy-3',4',5'-trimethoxyflavone
CAS No.: 18103-42-9
Cat. No.: VC21347948
Molecular Formula: C18H16O7
Molecular Weight: 344.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | 5,7-Dihydroxy-3',4',5'-trimethoxyflavone analytical standard provided with w/w absolute assay, to be used for quantitative titration. Tricetin 3', 4', 5'-trimethyl ether, also known as 5, 7-dihydroxy-3', 4', 5'-trimethoxyflavon or dimethyl benzoylphosphonate, belongs to the class of organic compounds known as 4'-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C4' atom of the flavonoid backbone. Thus, tricetin 3', 4', 5'-trimethyl ether is considered to be a flavonoid lipid molecule. Tricetin 3', 4', 5'-trimethyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, tricetin 3', 4', 5'-trimethyl ether is primarily located in the membrane (predicted from logP). Tricetin 3', 4', 5'-trimethyl ether can be biosynthesized from tricetin. Outside of the human body, tricetin 3', 4', 5'-trimethyl ether can be found in barley and cereals and cereal products. This makes tricetin 3', 4', 5'-trimethyl ether a potential biomarker for the consumption of these food products. 3',4',5'-O-trimethyltricetin is a trimethoxyflavone that is the 3',4',5'-tri-O-methyl ether of tricetin. It is a trimethoxyflavone, a dihydroxyflavone and a 3',5'-dimethoxyflavone. It derives from a tricetin. It is a conjugate acid of a 3',4',5'-O-trimethyltricetin(1-). |
---|---|
CAS No. | 18103-42-9 |
Molecular Formula | C18H16O7 |
Molecular Weight | 344.3 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C18H16O7/c1-22-15-4-9(5-16(23-2)18(15)24-3)13-8-12(21)17-11(20)6-10(19)7-14(17)25-13/h4-8,19-20H,1-3H3 |
Standard InChI Key | CPCPHNWWTJLXKQ-UHFFFAOYSA-N |
SMILES | COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Canonical SMILES | COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C=C(C=C3O2)O)O |
Melting Point | 272-274°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator